REACTION_CXSMILES
|
[CH2:1]1[CH:6]([NH2:7])[C:4](=[O:5])[S:3][CH2:2]1.Cl.C[C:10]1([CH3:21])[C:14]2(C)[C:15]([O:17][C:18](=O)[CH:11]1[CH2:12][CH2:13]2)=[O:16].C([O-])(O)=[O:23].[Na+]>C(Cl)Cl.O>[O:5]=[C:4]1[CH:6]([NH:7][C:21]([C:10]2[CH:18]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]([OH:17])=[O:16])=[O:23])[CH2:1][CH2:2][S:3]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1CSC(=O)C1N.Cl
|
Name
|
DL-camphoric anhydride
|
Quantity
|
11.52 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(=O)OC2=O)C)C
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
|
Smiles
|
O=C1SCCC1NC(=O)C1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |